

Application Notes and Protocols for ARN-6039 in Chronic Inflammation Models

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Compound of Interest

Compound Name: ARN-6039

Cat. No.: B10832652

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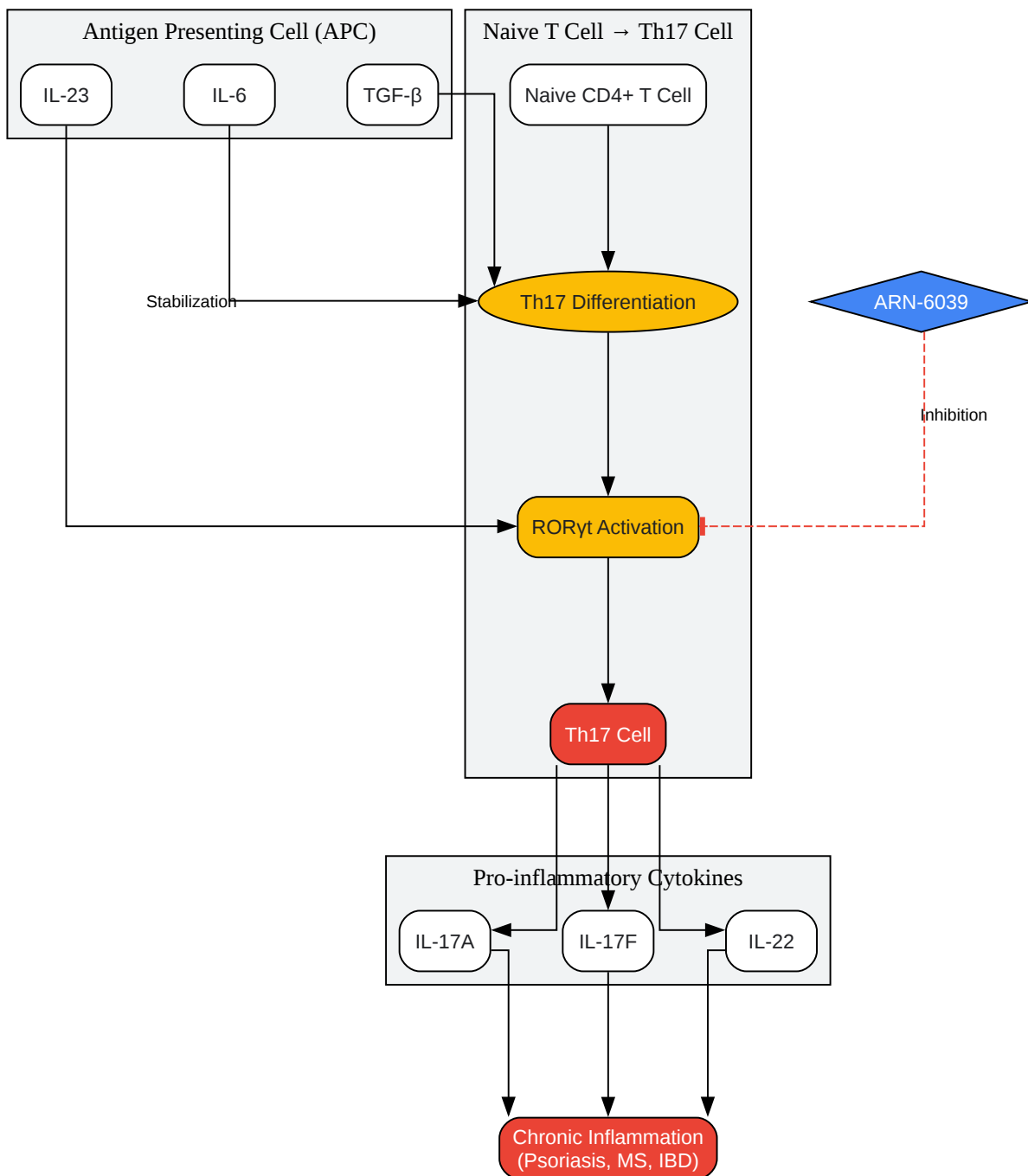
Introduction

ARN-6039 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt). RORyt is a master transcriptional regulator that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A and IL-17F. These cytokines are pivotal in the pathogenesis of various autoimmune and chronic inflammatory diseases. By inhibiting RORyt, **ARN-6039** effectively suppresses the Th17 inflammatory pathway, presenting a promising therapeutic strategy for conditions such as psoriasis, multiple sclerosis, and inflammatory bowel disease.

These application notes provide detailed protocols and compiled data for the use of **ARN-6039** in established preclinical models of chronic inflammation.

Mechanism of Action: RORyt Signaling Pathway Inhibition

ARN-6039 acts as an inverse agonist at the ligand-binding domain of the ROR γ t nuclear receptor. This binding event prevents the recruitment of co-activators necessary for the transcription of target genes, leading to a downstream reduction in the expression of key inflammatory mediators.



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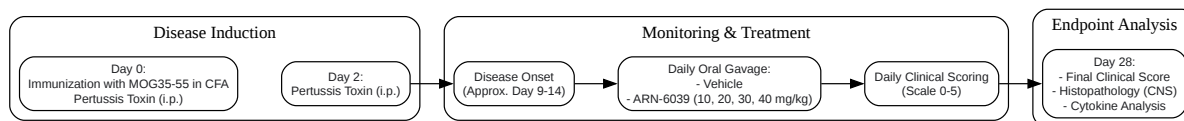
Caption: **ARN-6039** inhibits RORγt, blocking Th17 cell differentiation and cytokine production.

Experimental Protocols and Data

Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis

The EAE model is the most commonly used animal model for multiple sclerosis, characterized by T-cell-mediated central nervous system (CNS) inflammation and demyelination.

Experimental Workflow



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